(E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
(E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a cyanide group
Properties
IUPAC Name |
(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4S/c1-12-5-7-13(8-6-12)17-11-27-18(24-17)16(10-23)26-25-15-4-2-3-14(9-15)19(20,21)22/h2-9,11,25H,1H3/b26-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDLPKADABXERC-WGOQTCKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC(=C3)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC(=C3)C(F)(F)F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common approach is the condensation of 4-methylbenzaldehyde with 3-(trifluoromethyl)aniline to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The cyanide group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features used in antimicrobial applications.
Domiphen bromide: Another structurally similar compound with potential pharmaceutical applications.
Uniqueness
(E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of a thiazole ring, a trifluoromethyl group, and a cyanide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
